Ethyl 4-[(2-methylbenzoyl)amino]benzoate
Description
Ethyl 4-[(2-methylbenzoyl)amino]benzoate is a benzoate derivative characterized by a 2-methylbenzoyl group appended to the para-position of the ethyl benzoate backbone. This compound serves as a versatile scaffold in medicinal chemistry, with modifications to its aromatic or amino groups enabling diverse biological activities. Its synthesis typically involves coupling 2-methylbenzoyl chloride with ethyl 4-aminobenzoate under basic conditions, followed by purification via crystallization or chromatography . Key analytical data (NMR, MS, FT-IR) confirm its structure, with aromatic protons appearing at δ 7.2–8.1 ppm in $ ^1H $-NMR and carbonyl stretching vibrations near 1700 cm$ ^{-1} $ in FT-IR .
Properties
CAS No. |
168080-73-7 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32g/mol |
IUPAC Name |
ethyl 4-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)13-8-10-14(11-9-13)18-16(19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
RECWKGFLXTXYQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Benzoyl Moiety
The 2-methylbenzoyl group distinguishes this compound from analogs with alternative substituents:
- The benzoyl and thiourea fragments form a dihedral angle of 30.85°, influencing molecular packing and stability .
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Replaces the 2-methylbenzoyl group with a pyridazine ring, enhancing π-π stacking interactions.
- Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG): A hydroxyl group at the ortho position introduces hydrogen-bond donor capacity, contrasting with the hydrophobic methyl group in the parent compound .
Table 1: Substituent Effects on Key Properties
Modifications to the Amino/Carbamoyl Group
Replacing the amide linkage with urea or carbamoyl groups alters bioactivity:
- Ethyl 4-(carbamoylamino)benzoate derivatives: These compounds, evaluated as aquaporin inhibitors, demonstrate that carbamoyl groups enhance selectivity for aquaporin-3/7 compared to the parent amide .
Halogenated and Organometallic Derivatives
- Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate: Dichlorophenoxy groups increase lipophilicity (XLogP3 = 4.3), favoring membrane penetration in antimicrobial contexts .
- Tributyltin(IV) complexes (e.g., Ch-431) : Incorporating a metal center shifts the mechanism toward cytotoxicity via DNA interaction, contrasting with purely organic analogs .
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